O-propargyl-puromycine (OPP)

Description

Significance of Protein Synthesis Regulation in Cellular Biology and Gene Expression

The regulation of protein synthesis, also known as translation, is a fundamental process in all living organisms, central to cellular biology and gene expression. nih.govnumberanalytics.comnumberanalytics.com Proteins are the primary functional molecules in a cell, carrying out a vast array of tasks including enzymatic catalysis, structural support, and cell signaling. numberanalytics.comopenaccessjournals.com The ability of a cell to control the rate and type of proteins it produces is crucial for growth, development, differentiation, and adaptation to environmental changes. nih.govnumberanalytics.com

The synthesis of proteins is a complex and highly regulated process that translates the genetic information encoded in messenger RNA (mRNA) into a sequence of amino acids, forming a polypeptide chain. openaccessjournals.comtavernarakislab.gr This process is a major consumer of cellular energy and resources, highlighting its importance. nih.gov Dysregulation of protein synthesis is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions, making its study critical for understanding human health and disease. numberanalytics.comopenaccessjournals.com The intricate control of which proteins are synthesized, and when and where, allows cells to respond dynamically to internal and external cues, ensuring proper function and homeostasis. nih.govnumberanalytics.com

Historical Context of Protein Synthesis Measurement Methodologies

The journey to understanding and measuring protein synthesis began in the mid-20th century, with early research focusing on physiological questions and utilizing whole animals or tissue slices. nih.gov The advent of radioactive isotopes, particularly radiolabeled amino acids, in the late 1940s and early 1950s revolutionized the field, allowing for the tracing of amino acid incorporation into new proteins. nih.govlindau-nobel.org The development of cell-free systems, along with techniques like sucrose (B13894) gradient centrifugation, further propelled the biochemical investigation of this fundamental process. nih.gov

Traditional Metabolic Labeling Approaches and their Methodological Limitations

For many years, the primary method for studying protein synthesis involved metabolic labeling with radioactive amino acids, such as ³⁵S-methionine. springernature.comthermofisher.comacs.org This "pulse-chase" technique involves introducing a "pulse" of the labeled amino acid to cells, which gets incorporated into newly synthesized proteins. acs.org The amount of incorporated radioactivity then serves as a measure of protein synthesis rates. While this method has been invaluable, it comes with significant limitations. springernature.comthermofisher.com

The use of radioactive materials poses safety risks and generates hazardous waste. thermofisher.com Furthermore, these methods often require specialized growth conditions, such as methionine-free media for ³⁵S-methionine labeling, which can be difficult to implement, especially in whole organisms, and can itself alter cellular physiology. pnas.orgnih.gov Another significant drawback is that these techniques typically require the destruction of the cells or tissues for analysis, preventing real-time or in vivo imaging. caltech.edu The detection methods, like autoradiography, can also be time-consuming and may lack the resolution to study protein synthesis in specific cell types within a complex tissue. pnas.org

Emergence of Puromycin (B1679871) Analogs for Protein Synthesis Detection

The limitations of traditional methods spurred the development of new technologies for monitoring protein synthesis. nih.gov Puromycin, an antibiotic that mimics an aminoacyl-tRNA and causes premature termination of translation, became a key molecule in this endeavor. pnas.orgscispace.com By incorporating into the C-terminus of a nascent polypeptide chain, puromycin effectively tags actively translating ribosomes. scispace.comjenabioscience.com This property led to the creation of puromycin analogs designed for easier detection. nih.gov

Early work involved creating puromycin conjugates with fluorescent dyes or biotin (B1667282). caltech.edu These modified puromycins could be used to label newly synthesized proteins in vitro and, importantly, were found to be cell-permeable, allowing for the study of protein synthesis in living cells. caltech.edu This innovation paved the way for techniques that did not rely on radioactivity and offered the potential for in vivo applications. caltech.edunih.gov The development of these analogs marked a significant step forward, enabling more direct and less disruptive methods for studying the dynamic process of protein synthesis. nih.govnih.gov

O-Propargyl-Puromycin (OPP) as a Bioorthogonal Probe for Nascent Protein Synthesis

O-propargyl-puromycin (OPP) is a puromycin analog that has revolutionized the study of nascent protein synthesis due to its function as a bioorthogonal probe. pnas.orgrndsystems.com As a structural mimic of tyrosyl-tRNA, OPP is incorporated into the C-terminus of elongating polypeptide chains by the ribosome, leading to the termination of translation. pnas.orgnih.gov The key feature of OPP is its terminal alkyne group. apexbt.comtocris.com This alkyne moiety is a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo a highly specific and efficient reaction with a complementary azide-containing molecule. mdpi.combachem.com

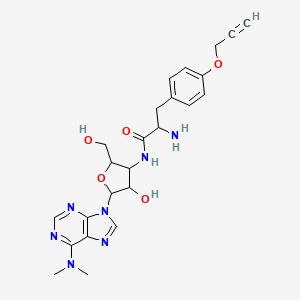

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29N7O5 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide |

InChI |

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34) |

InChI Key |

JXBIGWQNNSJLQK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O |

Origin of Product |

United States |

Mechanistic Foundations and Bioorthogonal Chemistry of Opp

Molecular Mechanism of O-Propargyl-Puromycin Incorporation into Nascent Polypeptides

The ability of OPP to label newly synthesized proteins is a direct consequence of its structural similarity to a natural component of protein synthesis, allowing it to hijack the ribosomal machinery.

Ribosomal Integration and Induced Premature Translation Termination

O-propargyl-puromycin is an analog of tyrosyl-tRNA, a molecule that naturally delivers the amino acid tyrosine to the ribosome during protein synthesis. medkoo.comelifesciences.orgelifesciences.orgtocris.comrndsystems.comresearchgate.netclickchemistrytools.com.cnnih.govresearchgate.net The puromycin (B1679871) portion of the OPP molecule mimics the 3' end of an aminoacyl-tRNA, specifically the adenosine (B11128) base. elifesciences.orgresearchgate.net This structural mimicry allows OPP to enter the A-site (aminoacyl site) of the ribosome, the very location where incoming aminoacyl-tRNAs normally bind. medkoo.comelifesciences.orgclickchemistrytools.com.cnresearchgate.netweebly.comresearchgate.netnih.govnih.govbiorxiv.org

Once positioned in the A-site, the ribosome's peptidyl transferase center catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain (located in the P-site) and the amino group of the puromycin moiety of OPP. elifesciences.orgclickchemistrytools.com.cnweebly.comresearchgate.netrsc.org However, unlike a normal aminoacyl-tRNA, OPP contains an amide linkage instead of an ester linkage, which makes the resulting product more stable. elifesciences.orgbiorxiv.org Crucially, because the propargyl group of OPP does not present a valid site for the next aminoacyl-tRNA to bind, the newly formed polypeptide-OPP conjugate is unable to translocate to the P-site. This event effectively halts the process of protein synthesis, leading to the premature termination of translation and the release of the OPP-labeled polypeptide from the ribosome. medkoo.comelifesciences.orgclickchemistrytools.com.cnnih.govresearchgate.netweebly.comresearchgate.net

Principles of Click Chemistry in O-Propargyl-Puromycin Detection

The propargyl group attached to the puromycin molecule is the key to its detection. This terminal alkyne serves as a handle for bioorthogonal "click" chemistry reactions, which are highly specific and efficient chemical transformations that can occur in complex biological environments without interfering with native biochemical processes. elifesciences.orgelifesciences.orgtocris.comrndsystems.comresearchgate.netclickchemistrytools.com.cnnih.govresearchgate.netnih.govnih.govbiorxiv.orgrsc.orgnih.govjenabioscience.compnas.orgbiorxiv.orgmedchemexpress.combiorxiv.orgthermofisher.cnresearchgate.netnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for OPP Conjugation

The most common click chemistry reaction used for OPP detection is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). elifesciences.orgnih.govweebly.combiorxiv.orgresearchgate.netclinisciences.com This reaction involves the formation of a stable triazole ring through the covalent linkage of the terminal alkyne of the incorporated OPP with an azide-modified reporter molecule. elifesciences.orgnih.govweebly.combiorxiv.orgresearchgate.net The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt, such as copper sulfate, and a reducing agent like sodium ascorbate. elifesciences.orgnih.gov The CuAAC reaction is highly efficient and specific, allowing for the robust and selective labeling of OPP-tagged proteins even within the complex milieu of a cell lysate. elifesciences.orgnih.govweebly.combiorxiv.orgresearchgate.net

Fluorophore Conjugation for Imaging Applications

For visualization of newly synthesized proteins within cells and tissues, the azide-modified reporter molecule is often a fluorescent dye (fluorophore). medkoo.comtocris.comrndsystems.comclickchemistrytools.com.cnresearchgate.netnih.govnih.govjenabioscience.combiorxiv.orgnih.gov Following the CuAAC reaction, the fluorophore becomes covalently attached to the OPP-labeled proteins, enabling their detection using fluorescence microscopy. medkoo.comtocris.comrndsystems.comclickchemistrytools.com.cnresearchgate.netnih.govnih.govjenabioscience.combiorxiv.orgnih.gov This approach allows for the spatial and temporal analysis of protein synthesis with high resolution. A variety of azide-functionalized fluorophores with different spectral properties are available, providing flexibility in experimental design.

| Fluorophore | Excitation (nm) | Emission (nm) |

| Alexa Fluor 488 Azide (B81097) | 495 | 519 |

| Alexa Fluor 555 Azide | 555 | 565 |

| Alexa Fluor 647 Azide | 650 | 668 |

Biotin (B1667282) Conjugation for Affinity Purification and Downstream Proteomic Analysis

In addition to imaging, OPP-labeled proteins can be isolated for further characterization using mass spectrometry-based proteomics. elifesciences.orgresearchgate.netweebly.comjenabioscience.compnas.orgbiorxiv.orgbiorxiv.org This is achieved by conjugating the OPP-alkyne to an azide-modified biotin molecule via the CuAAC reaction. elifesciences.orgresearchgate.netweebly.comjenabioscience.compnas.orgbiorxiv.org Biotin has a very high affinity for streptavidin, a protein that can be immobilized on beads or other solid supports. This strong and specific interaction allows for the efficient capture and purification of the biotinylated OPP-protein conjugates from complex mixtures. elifesciences.orgresearchgate.netweebly.comjenabioscience.compnas.orgbiorxiv.org Once isolated, the proteins can be identified and quantified using proteomic techniques, providing a snapshot of the actively synthesized proteome at a given time. pnas.orgbiorxiv.org

Analog Development: Phenylacetyl-OPP (PhAc-OPP) for Cell-Specific Labeling

Enzymatic Activation Mechanisms (e.g., Penicillin G Acylase (PGA)-dependent incorporation)

The application of O-propargyl-puromycin (OPP) in nascent protein synthesis monitoring can be ingeniously controlled through enzymatic activation, a strategy that confers cell-type specificity to the labeling process. nih.govelifesciences.org This is achieved by employing a chemically "caged" or "blocked" version of OPP, which remains inert until it is activated by a specific enzyme expressed only in the target cell population. nih.govelifesciences.orgbiorxiv.org A prominent and well-documented example of this approach is the use of Penicillin G Acylase (PGA) for the targeted incorporation of OPP. nih.govelifesciences.orgiupui.edu

The core of this strategy revolves around a modified OPP molecule, phenylacetyl-O-propargyl-puromycin (PhAc-OPP). nih.govelifesciences.org In PhAc-OPP, a phenylacetyl group is attached to the α-amine of the puromycin structure, effectively blocking its ability to be recognized by the ribosome and incorporated into nascent polypeptide chains. elifesciences.orgiupui.edu This "caged" PhAc-OPP can be systemically introduced, but it will only become active in cells that have been genetically engineered to express the bacterial enzyme, Penicillin G Acylase (PGA) from E. coli. nih.goviupui.edu

Within the target cells, PGA catalyzes the hydrolytic removal of the phenylacetyl blocking group from PhAc-OPP. nih.gov This enzymatic cleavage reaction liberates the active O-propargyl-puromycin. nih.gov The unblocked OPP, now structurally mimicking an aminoacyl-tRNA (specifically tyrosyl-tRNA), can enter the A-site of the ribosome. pnas.orgapexbt.com The ribosome then catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain and the amino group of OPP. pnas.org This incorporation of OPP results in the termination of translation, releasing a truncated polypeptide that is now tagged with a terminal alkyne group from the propargyl moiety. pnas.orgjenabioscience.com

This entire process, termed PGA-dependent OPP incorporation (POPPi), allows researchers to restrict the labeling of newly synthesized proteins to specific, genetically defined cell populations within a complex tissue or a whole organism, such as Drosophila melanogaster. nih.govelifesciences.orgbiorxiv.org The subsequent detection of these alkyne-tagged proteins is accomplished through bioorthogonal "click" chemistry, typically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which covalently attaches a reporter molecule (e.g., a fluorophore for imaging or a biotin tag for affinity purification) to the OPP. nih.govpnas.orgapexbt.com

Research has demonstrated the efficacy and specificity of this enzymatic activation system. In studies using Drosophila, the targeted expression of PGA in specific cell types, such as neurons or glia, followed by the administration of PhAc-OPP, resulted in robust labeling of nascent proteins exclusively in the PGA-expressing cells. nih.govbiorxiv.org The labeled proteins spanned a wide range of molecular weights, indicating broad and unbiased incorporation into the nascent proteome. nih.govbiorxiv.org

Table 1: Experimental Findings on PGA-Mediated OPP Incorporation

| Finding | Organism/System | Key Observation | Reference |

|---|---|---|---|

| Cell-Specific Labeling | Drosophila melanogaster brain | Targeted PGA expression in neurons or glia led to cell-type-specific labeling of nascent proteins with PhAc-OPP. | nih.gov |

| Broad Proteome Incorporation | Drosophila melanogaster brain | Labeled proteins spanned a wide molecular weight range, suggesting unbiased incorporation into the nascent proteome. | nih.govbiorxiv.org |

| Dose-Dependent Inhibition | Drosophila melanogaster brain explants | PhAc-OPP treatment caused a dose-dependent inhibition of global protein synthesis, but this effect was minimal at concentrations up to 100 µM. | biorxiv.orgelifesciences.org |

| Efficacy in Mammalian Cells | Human Cell Lines | PGA successfully deblocks PhAc-OP-puro to generate active OP-puro for incorporation, while PhAc-OP-puro remains inert in cells lacking PGA. | iupui.edu |

| Protein Identification | Human Cell Lines | Over 1165 human proteins were identified as being more than 5-fold enriched in PGA-expressing cells treated with PhAc-OP-puro. | iupui.edu |

The successful application of this enzymatic activation strategy has been validated through various means, including Western blot analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which confirmed the enrichment of specific newly synthesized proteins in PGA-expressing cells treated with PhAc-OPP. iupui.edu

Methodological Applications of O Propargyl Puromycin in Proteomics and Cell Biology

Visualization and Imaging of Nascent Protein Synthesis

The ability to visualize the location and intensity of protein synthesis within cells and tissues provides critical insights into cellular function and response to stimuli. OPP's alkyne handle allows for its conjugation with fluorescent azides, enabling direct imaging of nascent proteomes. nih.govbio-techne.com

Fluorescence microscopy is a primary application for OPP, allowing for the visualization of nascent protein synthesis within individual cells. nih.govbio-techne.com After incubating cells with OPP, the incorporated molecule is reacted with a fluorescent azide (B81097) via a click reaction. nih.govthermofisher.com This labels the newly synthesized proteins with a fluorescent tag, which can then be imaged using standard fluorescence microscopy techniques. nih.govthermofisher.com This method provides a fast, sensitive, and non-radioactive alternative to traditional methods like using ³⁵S-methionine. thermofisher.comthermofisher.cn

The robustness of the OPP labeling and detection chemistry makes it highly suitable for high-content screening (HCS) and high-throughput imaging (HTI). thermofisher.comthermofisher.cnasm.org These automated microscopy platforms can acquire and analyze images from a large number of samples, such as in multi-well plates, enabling the quantification of protein synthesis across many different conditions or compounds simultaneously. thermofisher.cnasm.orgthermofisher.com For example, HCS assays using OPP have been developed to screen for inhibitors of protein synthesis in pathogenic organisms like Plasmodium berghei, the parasite that causes malaria. asm.org These assays allow for the specific quantification of protein synthesis in both the parasite and the host cell within the same well, facilitating the identification of selective inhibitors. asm.org

The Click-iT® Plus OPP Protein Synthesis Assay is a commercially available kit that provides the reagents for this application, including OPP and a selection of Alexa Fluor® picolyl azides for detection. thermofisher.cnnih.govfishersci.com The protocol involves incubating cells with OPP, followed by fixation, permeabilization, the click reaction with the fluorescent azide, and finally, nuclear staining for cell segmentation and analysis. nih.govfishersci.comresearchgate.net

Table 1: Example of a High-Content Screening Assay Setup

| Step | Description | Purpose |

|---|---|---|

| 1. Cell Seeding | Plate cells in multi-well plates. | Prepare for automated imaging. |

| 2. Compound Treatment | Add test compounds to wells. | Screen for effects on protein synthesis. |

| 3. OPP Labeling | Add O-propargyl-puromycin to all wells. | Label newly synthesized proteins. |

| 4. Fixation & Permeabilization | Fix cells and make membranes permeable. | Prepare for antibody and dye entry. |

| 5. Click Reaction | Add fluorescent azide and reaction cocktail. | Attach fluorescent tag to OPP. |

| 6. Staining | Add nuclear stain (e.g., HCS NuclearMask™ Blue). nih.govfishersci.com | Identify individual cells for analysis. |

| 7. Imaging | Acquire images using an HCS platform. | Capture fluorescence signals. |

| 8. Image Analysis | Quantify fluorescence intensity per cell. | Measure the rate of protein synthesis. |

Flow cytometry offers a powerful method for quantifying protein synthesis at the single-cell level across large cell populations. nih.govx-mol.com By combining OPP labeling with fluorescent detection, researchers can rapidly analyze thousands of individual cells, providing statistical power and revealing population heterogeneity. apexbt.comnih.govx-mol.com

The workflow for flow cytometric analysis of protein synthesis using OPP is straightforward. researchgate.net Cells are first incubated with OPP to label nascent proteins. nih.govresearchgate.net Following this, the cells are fixed, permeabilized, and the incorporated OPP is conjugated to a fluorescent azide via a click reaction. researchgate.net The fluorescence intensity of each cell is then measured by a flow cytometer, which is directly proportional to the amount of OPP incorporated and thus the rate of global protein synthesis. researchgate.netresearchgate.net

The OPP-based flow cytometry assay can also be multiplexed with other staining methods, such as DNA content analysis or immunolabeling for specific cellular markers, to further dissect the relationship between protein synthesis and other cellular processes. nih.govx-mol.com

Table 2: Research Findings from Flow Cytometry-based OPP Assays

| Cell Type | Research Question | Key Finding | Citation |

|---|---|---|---|

| Chinese Hamster Ovary (CHO) | Correlation of protein synthesis with cell cycle | Global protein synthesis rates slightly increase with cell cycle progression during exponential growth. | nih.govx-mol.com |

| CHO producing recombinant proteins | Correlation of global protein synthesis with product content | Global protein translation does not correlate with intracellular product content of three model proteins. | nih.govx-mol.com |

| High transient productivity CHO host | Identification of high-producing cell lines | The host cell line with high transient productivity has a higher OPP signal. | nih.govx-mol.com |

| HEK293T cells | Effect of SARS-CoV-2 NSP14 on translation | Expression of SARS-CoV-2 NSP14 leads to a decrease in global protein synthesis. | researchgate.net |

Patient-derived organoids (PDOs) are three-dimensional (3D) cell culture systems that closely mimic the architecture and function of their tissue of origin, making them valuable models for studying development and disease. nih.govnih.govresearchgate.netresearchgate.net Visualizing protein synthesis within these complex 3D structures is crucial for understanding cellular hierarchies and responses to therapies. O-propargyl-puromycin (OPP) provides a robust method for detecting and imaging nascent protein synthesis in organoids. nih.govnih.govresearchgate.netresearchgate.net

A key advantage of using OPP in organoids is the ability to perform 3D imaging of intact structures, preserving the cellular organization. nih.govresearchgate.net The protocol involves incubating the organoids with OPP, which is incorporated into newly synthesized proteins. nih.govresearchgate.net Following fixation and permeabilization, a click chemistry reaction is used to attach a fluorescent probe to the incorporated OPP. nih.govnih.gov The entire organoid can then be imaged using confocal microscopy to generate 3D reconstructions of protein synthesis patterns. nih.govresearchgate.net

This technique has been applied to colorectal cancer PDOs to study the zonation of ribosomal DNA transcription and its relationship to the stem cell hierarchy. bio-techne.com By combining OPP labeling with antibody staining for specific cell markers, such as CK20 for differentiated progenitors, researchers can visualize the spatial distribution of protein synthesis in different cell populations within the organoid. nih.gov OPP staining is typically observed in both the nucleus and cytoplasm of actively translating cells. nih.gov

For more detailed analysis, OPP-labeled organoids can also be embedded in paraffin, sectioned, and then imaged. nih.govnih.gov This allows for high-resolution imaging of single cell layers within the organoid structure. nih.gov The incubation time with OPP is a critical parameter, with 30 minutes to 1 hour being sufficient to detect a signal while minimizing potential effects from the translation-halting nature of OPP. nih.govresearchgate.net

Table 3: Imaging Approaches for OPP-Labeled Organoids

| Imaging Format | Description | Advantages |

|---|---|---|

| 3D Imaging of Intact Organoids | The entire organoid is fixed, permeabilized, and stained after OPP incorporation. nih.govresearchgate.net | Preserves the 3D structure and cellular organization, allowing for the study of spatial distribution of protein synthesis. nih.govresearchgate.net |

| Imaging of Paraffin-Embedded Sections | OPP-labeled organoids are embedded in paraffin, sectioned, and then stained. nih.govnih.gov | Allows for high-resolution imaging of single cells and layers within the organoid. nih.gov |

Quantitative Proteomic Analysis of Nascent Proteins (OPP-ID)

Beyond visualization, OPP is a cornerstone for the identification and quantification of the nascent proteome, a technique often referred to as OPP-ID (O-propargyl-puromycin-mediated identification). nih.govresearchgate.netresearchgate.netresearchgate.net This approach allows for a global snapshot of the proteins being actively synthesized in a cell at a given time, providing critical information about cellular responses to various stimuli or developmental cues. nih.govresearchgate.netresearchgate.netnih.gov

The OPP-ID workflow enables the selective enrichment and identification of newly synthesized proteins. nih.govresearchgate.net The process begins with pulsing cells with OPP, which becomes covalently attached to the C-terminus of nascent polypeptide chains. nih.govresearchgate.netcaltech.edu Following cell lysis, the alkyne group on the incorporated OPP is conjugated to a biotin-azide molecule via a copper-catalyzed click reaction. nih.govresearchgate.netbiorxiv.org

This biotin (B1667282) tag allows for the affinity purification of the nascent proteins using streptavidin-coated beads. nih.govresearchgate.netbiorxiv.org The biotinylated proteins bind tightly to the streptavidin, allowing non-labeled proteins to be washed away. nih.govbiorxiv.org A critical challenge in this step is the presence of non-specifically bound proteins on the beads, which can interfere with the accurate identification of the nascent proteome. biorxiv.org To mitigate this, stringent washing steps are employed. biorxiv.org An improved version of this method, termed OPP-IDCL, incorporates a chemically cleavable linker in the biotin-azide reagent, allowing for the specific release of the captured nascent proteins from the beads, which dramatically reduces background contamination. nih.gov

Once the nascent proteins are isolated, they are subjected to enzymatic digestion, typically with trypsin, which cleaves the proteins into smaller peptides. nih.govresearchgate.netbiorxiv.org These peptides are then analyzed by liquid chromatography–tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netcaltech.edubiorxiv.org The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, which are then used to identify the sequence of the peptides and, consequently, the proteins from which they originated. nih.govresearchgate.netbiorxiv.org

Table 4: General Workflow for OPP-ID

| Step | Procedure | Purpose |

|---|---|---|

| 1. Labeling | Incubate cells with O-propargyl-puromycin (OPP). nih.govresearchgate.net | Incorporate an alkyne handle into newly synthesized proteins. |

| 2. Lysis & Click Chemistry | Lyse cells and react the proteome with biotin-azide. nih.govresearchgate.netbiorxiv.org | Attach a biotin tag to the OPP-labeled nascent proteins. |

| 3. Affinity Purification | Incubate the lysate with streptavidin-coated beads. nih.govresearchgate.netbiorxiv.org | Isolate the biotin-tagged nascent proteins. |

| 4. Washing | Perform stringent washes of the beads. biorxiv.org | Remove non-specifically bound proteins. |

| 5. Enzymatic Digestion | Digest the captured proteins with trypsin (on-bead or after release). nih.govresearchgate.netbiorxiv.org | Cleave proteins into peptides suitable for MS analysis. |

| 6. LC-MS/MS Analysis | Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry. nih.govresearchgate.netbiorxiv.org | Identify and quantify the nascent proteins. |

To accurately quantify changes in protein synthesis across different conditions, OPP labeling can be combined with advanced quantitative proteomic strategies. One such method is Quantitative O-propargyl-puromycin Tagging (QOT), which integrates OPP labeling with multiplexed proteomics using isobaric tags like Tandem Mass Tags (TMT). researchgate.netnih.govfigshare.com

TMTs are chemical labels that can be attached to peptides. creative-proteomics.comnih.govthermofisher.comthermofisher.com A set of TMTs consists of isobaric tags, meaning they have the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer. creative-proteomics.comthermofisher.com This allows for the simultaneous analysis of peptides from multiple samples (up to 35-plex) in a single LC-MS/MS run. thermofisher.comannualreviews.org By labeling peptide samples from different experimental conditions with distinct TMT reagents, they can be pooled and analyzed together, which minimizes experimental variability and improves the accuracy and throughput of quantification. creative-proteomics.comnih.govthermofisher.com

In the QOT workflow, cells from different conditions are first labeled with OPP. nih.gov The nascent proteins are then enriched and digested into peptides. Each peptide sample is then labeled with a different TMT reagent. nih.gov The labeled samples are then combined and analyzed by LC-MS/MS. The intensity of the TMT reporter ions for each peptide provides a relative quantification of that peptide—and thus its parent protein—across the different conditions. nih.gov

This QOT method has been used to study rapid changes in protein synthesis in macrophages in response to lipopolysaccharide (LPS) treatment. researchgate.netnih.gov With just a 15-minute OPP labeling period, researchers were able to quantify over 3,000 proteins and found significant changes in the synthesis of 238 proteins, including key immune signaling molecules. researchgate.netnih.gov This highlights the power of combining OPP-based enrichment with TMT multiplexing to sensitively and accurately quantify dynamic changes in the nascent proteome. nih.gov

Table 5: Comparison of Proteomic Strategies

| Strategy | Description | Key Advantage |

|---|---|---|

| OPP-ID (Label-Free) | OPP-labeled proteins are enriched and quantified based on spectral counting or peak intensity in separate MS runs. nih.govresearchgate.net | Identifies the components of the nascent proteome. |

| QOT (OPP + TMT) | Enriched nascent proteins from different samples are digested, labeled with different isobaric TMT tags, pooled, and analyzed in a single MS run. nih.gov | Allows for highly accurate, multiplexed relative quantification of changes in protein synthesis across multiple conditions. nih.govcreative-proteomics.comnih.gov |

Compound Names Mentioned

| Compound Name | |

|---|---|

| 4EGI-1 | |

| Alexa Fluor 488 | |

| Alexa Fluor 594 | |

| Alexa Fluor 647 | |

| Azidohomoalanine (AHA) | |

| Biotin-azide | |

| CK20 | |

| Cycloheximide | |

| DAPI | |

| Dde biotin-azide | |

| Homopropargylglycine (HPG) | |

| HCS NuclearMask Blue | |

| Imipramine | |

| Lipopolysaccharide (LPS) | |

| Lys-C | |

| MLN128 | |

| O-propargyl-puromycin (OPP) | |

| Penicillin G | |

| Phenylacetyl-OPP (PhAc-OPP) | |

| Puromycin (B1679871) | |

| Puromycin N-acetyltransferase | |

| Tandem Mass Tags (TMT) | |

| Tetramethylrhodamine (TAMRA)-azide | |

| Triton X-100 | |

| Trypsin |

Dual Pulse Labeling Approaches for Enhanced Quantitative Accuracy

A significant challenge in nascent protein analysis using affinity purification techniques with O-propargyl-puromycin (OPP) is the co-isolation of non-specific protein binders, which can interfere with the accurate quantification of newly synthesized proteins. nih.govbiorxiv.orgoup.combiorxiv.org To overcome this limitation, a dual-pulse labeling strategy has been developed. This method combines OPP labeling with the use of stable isotope-labeled amino acids. nih.govbiorxiv.orgoup.com

This innovative approach allows for the clear distinction between bona fide nascent polypeptide chains (NPCs) and proteins that bind non-specifically to the purification resin. nih.govbiorxiv.orgoup.com By employing this dual-labeling technique, researchers can achieve a more precise and reliable quantitative profiling of NPCs. nih.govbiorxiv.orgoup.com One study successfully applied this method to investigate the translational responses to transcriptional inhibition, quantifying approximately 3,000 nascent proteins. nih.govbiorxiv.org The findings revealed that the translation of certain ribosomal and signaling proteins was significantly repressed under these conditions. nih.govbiorxiv.org

Another approach to enhance quantitative accuracy involves combining OPP labeling with Tandem Mass Tags (TMT), which allows for a significant reduction in the required labeling time to as little as 15 minutes. This method has been used to track dynamic changes in protein synthesis in macrophages following stimulation. nih.gov

Research Findings from Dual Labeling Approaches

| Approach | Key Findings | Organism/Cell Type | Reference |

| OPP and Stable Isotope-Labeled Amino Acids | Enabled accurate quantitative profiling of ~3,000 nascent proteins and identified repression of specific ribosomal and signaling proteins upon transcriptional inhibition. | Human cell lines | nih.govbiorxiv.org |

| Quantitative OPP Tagging (OPP + TMT) | Allowed for tracking dynamic changes in protein synthesis in THP-1 macrophages after lipopolysaccharide treatment with a reduced labeling time of 15 minutes. | THP-1 macrophages | nih.gov |

Spatiotemporal Resolution of Protein Synthesis Dynamics

O-propargyl-puromycin (OPP) has emerged as a crucial tool for dissecting the spatial and temporal regulation of protein synthesis. nih.govpnas.org Its ability to be used in living cells and whole organisms provides a dynamic view of translational activity. nih.govresearchgate.netfishersci.com

Live-Cell and In Vivo Labeling Capabilities

A major advantage of OPP is its cell permeability, which allows for the labeling of nascent proteins directly in living cells and organisms without the need for harsh conditions like methionine-free media. nih.govresearchgate.netfishersci.comrsc.org This is a significant improvement over traditional methods that rely on amino acid analogues. nih.govfishersci.com OPP rapidly enters cells and is incorporated into elongating polypeptide chains by ribosomes, effectively tagging newly synthesized proteins. nih.govnih.gov These tagged proteins can then be visualized using click chemistry, where a fluorescent azide is attached to the alkyne group of OPP. nih.govresearchgate.net

This technique has been successfully used to image protein synthesis in a variety of contexts, from cultured cells to whole organisms like Drosophila and mice. nih.govnih.govbiorxiv.orgelifesciences.org For instance, OPP has been administered to mice to quantify cell-type-specific rates of protein synthesis in vivo, revealing that hematopoietic stem cells have an unusually low rate of protein synthesis compared to other hematopoietic cells. nih.gov To achieve cell-type-specific labeling, a modified version of OPP, phenylacetyl-OPP (PhAc-OPP), has been developed. biorxiv.orgelifesciences.org This compound is activated by the enzyme Penicillin G acylase (PGA), and by expressing PGA in specific cell populations, researchers can achieve targeted labeling of nascent proteins. biorxiv.orgelifesciences.org This approach, termed POPPi (PGA-dependent OPP incorporation), has been used to demonstrate an age-related decline in neuronal protein synthesis in the fly brain. biorxiv.orgelifesciences.org

Key Discoveries Using Live-Cell and In Vivo OPP Labeling

| Discovery | Methodology | Organism/Cell Type | Reference |

| Low protein synthesis rate in hematopoietic stem cells | In vivo OPP labeling and flow cytometry | Mice | nih.gov |

| Age-related decline in neuronal protein synthesis | POPPi (PGA-dependent OPP incorporation) | Drosophila brain | biorxiv.orgelifesciences.org |

| Visualization of nascent protein synthesis | OPP labeling with fluorescent azide click chemistry | Cultured cells, Drosophila, mice | nih.govresearchgate.netnih.gov |

Assessment of Localized Translational Activity

The ability to visualize protein synthesis with spatial resolution is critical for understanding cellular function, as the translation of many proteins is localized to specific subcellular compartments. nih.govpnas.org OPP-based methods have been employed to investigate this localized translational activity. nih.gov

By using fluorescently tagged OPP, researchers can image the sites of active protein synthesis within cells. nih.govelifesciences.orgnih.gov However, a point of caution has been raised regarding the interpretation of these localization studies. Since puromycin and its analogs cause the release of the nascent polypeptide chain from the ribosome, the labeled proteins can diffuse away from their site of synthesis. elifesciences.orgnih.govresearchgate.net This means that the observed localization may not always accurately reflect the site of translation. elifesciences.orgnih.govresearchgate.net

Despite this caveat, OPP-based techniques, sometimes in combination with other methods like proximity-dependent ligation or APEX2-based spatiotemporal proteomics, continue to provide valuable insights into localized translation. elifesciences.orgjst.go.jpbiorxiv.orgbiorxiv.org For example, one study combined OPP labeling with APEX2-catalyzed proximity labeling to provide evidence for the local translation of a specific subset of mitochondrial proteins at the outer mitochondrial membrane. biorxiv.org Another innovative approach, termed POTATOMap, combines trafficking synchronization with proximity-labeling proteomics to map the trafficking routes and interactome of biosynthetic lysosomal membrane proteins in neurons. biorxiv.org This has revealed the involvement of biosynthetic LAMP1 in replenishing axonal lysosomes and interacting with RNA granules. biorxiv.org

Findings on Localized Translational Activity

| Finding | Methodology | Cellular Context | Reference |

| Evidence for local translation of mitochondrial proteins | OPP labeling combined with APEX2-catalyzed proximity labeling | Human cells | biorxiv.org |

| Mapping of biosynthetic lysosomal protein trafficking | POTATOMap (trafficking synchronization and proximity-labeling proteomics) | Neurons | biorxiv.org |

| Biosynthetic LAMP1 replenishes axonal lysosomes and interacts with RNA granules | POTATOMap | Neurons | biorxiv.org |

Research Applications of O Propargyl Puromycin in Biological Systems

Elucidating Translational Control Mechanisms

O-propargyl-puromycin (OPP) has emerged as a powerful tool for investigating the intricate mechanisms of translational control in biological systems. researchgate.net As an analog of puromycin (B1679871), OPP incorporates into nascent polypeptide chains, effectively halting translation and tagging newly synthesized proteins with a propargyl group. youtube.com This alkyne handle allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. pnas.orgnih.gov This methodology, often termed OPP-mediated identification (OPP-ID), enables the visualization, isolation, and identification of proteins being actively synthesized within a cell at a specific moment. pnas.org This capability is crucial for understanding how cells rapidly modulate their proteome in response to various signals and stresses. researchgate.net

Response to Environmental Cues and Cellular Stimuli

A key application of OPP is in deciphering how cells adjust their protein synthesis profiles in response to environmental cues and cellular stimuli. researchgate.netpnas.org This technique allows researchers to capture immediate changes in the nascent proteome, providing a dynamic snapshot of the cell's translational response. pnas.org OPP labeling has been successfully used to study protein synthesis in a wide array of cell types and under various conditions without disrupting normal growth. pnas.orgresearchgate.net For instance, OPP-based methods have been employed to assess translation activity in mammalian cells under different growth conditions, following treatment with metabolic inhibitors, or during viral infections. nih.gov

The ability to quantitatively identify nascent proteins provides significant insights into the gene networks that enable cells to proliferate, differentiate, or undergo apoptosis in response to external signals. researchgate.netpnas.org This approach is particularly valuable for studying rapid cellular responses that are primarily regulated at the level of protein synthesis. pnas.org

Studies on the Mammalian Target of Rapamycin (mTOR) Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to protein synthesis. nih.govresearchgate.net OPP-ID has been instrumental in identifying the constellation of mTOR-dependent gene networks. researchgate.netpnas.org By treating cells with mTOR inhibitors, such as MLN128, researchers can use OPP to specifically label and identify the nascent proteome that is repressed by the inhibitor. pnas.org

In one study using K562 cells, OPP-ID identified 52 proteins with more than a twofold repression in their synthesis following treatment with an mTOR inhibitor. pnas.org This demonstrates the power of OPP to reveal specific proteomic alterations downstream of signaling pathways like mTOR. pnas.org The mTOR signaling network integrates various inputs, including growth factors and nutrients, to control protein synthesis through effectors like S6K1 and 4E-BP1, and OPP provides a direct method to observe the consequences of this regulation on the nascent proteome. nih.govyoutube.com

Investigations of the Integrated Stress Response (ISR) and Broader Cellular Stress Pathways

The Integrated Stress Response (ISR) is a conserved cellular signaling network that is activated by a variety of stress conditions, including amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. wikipedia.organygenes.com A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general downregulation of protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as ATF4. semanticscholar.orgyoutube.com

OPP labeling is a valuable tool for studying the global and specific changes in protein synthesis that occur during the ISR and other cellular stress responses. researchgate.netpnas.org It allows for the direct measurement of the reduction in global translation and can be used to identify the specific proteins whose synthesis is maintained or even upregulated during stress. This technique helps to elucidate how cells modulate their nascent protein expression to adapt to and survive stressful conditions. researchgate.net The ability of OPP to capture these dynamic changes in protein synthesis provides critical insights into the mechanisms that govern cell fate under stress. nih.gov

Investigating Cellular Differentiation and Developmental Processes

OPP has proven to be a valuable technique for studying the dynamics of protein synthesis during cellular differentiation and embryonic development. researchgate.netbio-protocol.org These processes involve profound and precisely regulated changes in the proteome, and OPP allows for the in-situ analysis of nascent protein synthesis, providing a direct view of these changes as they occur. researchgate.netpnas.org

Analysis of Early Erythroid Progenitor Differentiation

The differentiation of hematopoietic stem cells into mature red blood cells is a complex process involving distinct progenitor stages, including burst-forming unit-erythroid (BFU-E) and colony-forming unit-erythroid (CFU-E). hofstra.edu OPP-ID has been successfully employed to uncover the distinct protein networks that underlie the expansion and differentiation of early erythroid progenitors. researchgate.netpnas.org

In a study analyzing erythroid precursors, OPP-ID identified over 2,100 proteins and revealed specific proteomic signatures associated with either the expansion or maturation of these cells. pnas.org This approach is particularly advantageous for studying primary cells with complex, multi-step media requirements for differentiation, where traditional methods like amino acid analog labeling can be challenging. pnas.org The ability to identify nascent proteins in their native cellular context provides a more accurate picture of the translational dynamics driving erythroid differentiation. pnas.org

Table 1: Selected Proteins with Altered Nascent Abundance in Erythroid Progenitor States as Identified by OPP-ID

| Protein | Function | Regulation in Maturation vs. Expansion |

| Hemoglobin subunits | Oxygen transport | Upregulated |

| GATA1 | Transcription factor crucial for erythropoiesis | Upregulated |

| c-Myb | Transcription factor involved in proliferation | Downregulated |

| Ribosomal proteins | Components of the translation machinery | Variably regulated |

This table is a representative example based on the types of proteins identified in studies of erythroid differentiation. The specific proteins and their exact fold changes would be detailed in the primary research articles.

Protein Synthesis Dynamics during Embryonic Development and Maternal-Embryonic Transition

Early embryonic development is initially governed by maternal mRNAs and proteins stored in the oocyte. nih.govwikipedia.org The maternal-to-zygotic transition (MZT) is a critical period when the control of development shifts to the newly formed embryonic genome. nih.govgiraldezlab.org This transition involves the degradation of maternal transcripts and the initiation of zygotic gene expression, leading to significant changes in the proteome. wikipedia.org

OPP labeling provides a sensitive and non-radioactive method to assess relative changes in global protein synthesis during preimplantation embryo development. bio-protocol.orgnih.gov This technique allows for the analysis of the temporal regulation of protein synthesis and the effects of the embryonic microenvironment on this process. bio-protocol.org For example, OPP has been used to study protein synthesis in mouse embryos during the maternal-to-embryonic transition, confirming the specificity of the assay with known protein synthesis inhibitors like Cycloheximide. bio-protocol.org The ability to visualize and quantify nascent protein synthesis in embryonic cells offers a powerful tool for understanding the molecular events that drive early development. bio-protocol.orgresearchgate.net

Cell-Type Specific Protein Synthesis Studies

O-propargyl-puromycin (OPP) has become an invaluable tool for dissecting the complexities of protein synthesis in a cell-type-specific manner within heterogeneous biological systems. Its ability to be incorporated into nascent polypeptide chains allows for the selective labeling and subsequent analysis of newly synthesized proteins in targeted cell populations.

Applications in Complex Tissues and Organisms (e.g., Drosophila Brain, Neurons, Glia)

The study of protein synthesis in complex environments like the brain, which is composed of diverse cell types such as neurons and glia, presents significant challenges. OPP-based methodologies have enabled researchers to overcome some of these hurdles. In the fruit fly, Drosophila melanogaster, OPP has been utilized to label newly synthesized proteins in intact brain explants. elifesciences.org Through its terminal alkyne group, the incorporated OPP can be conjugated to a fluorophore-azide for direct visualization of nascent protein synthesis, or to a biotin-azide for the capture and identification of these proteins. elifesciences.orgnih.gov

This approach has been successfully applied to label proteins in targeted cell populations within the Drosophila brain. For instance, pan-neuronal expression of an activating enzyme allowed for the specific labeling and subsequent enrichment of neuronal proteins like Bruchpilot (Brp), Synapsin, and Syntaxin. elifesciences.orgnih.gov Similarly, targeting the glial cell population enabled the specific labeling and pulldown of the glial proteome, enriching for glial-specific proteins such as Draper. elifesciences.orgnih.gov

Table 1: Examples of Cell-Type Specific Protein Labeling with OPP in Complex Tissues

| Organism/System | Targeted Cell Type | Method | Key Findings |

|---|---|---|---|

| Drosophila melanogaster Brain | Neurons | PhAc-OPP with cell-specific PGA expression | Successful visualization and affinity purification of nascent neuronal proteins. elifesciences.orgnih.gov |

| Drosophila melanogaster Brain | Glia | PhAc-OPP with cell-specific PGA expression | Enabled broad labeling and enrichment of the glial proteome. elifesciences.orgnih.gov |

| Rat Brain Cortex Co-culture | Neurons and Glia | PICSL system (see 4.3.2) | Demonstrated cell-specific analysis of de novo protein synthesis. nih.govresearchgate.netnih.gov |

Translational Activity in Disease Models and Pathological Conditions

The ability to monitor protein synthesis with OPP provides critical insights into the molecular mechanisms underlying various diseases and pathological states.

Analysis of Inflammatory Responses (e.g., Lipopolysaccharide (LPS) Treatment)

Inflammatory responses are often characterized by rapid and dramatic changes in protein synthesis. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is frequently used to establish inflammatory models. nih.gov LPS stimulates host cells to produce a variety of inflammatory cytokines, leading to a robust inflammatory response. nih.govnih.gov

By using OPP, researchers can analyze the global changes in protein synthesis that occur in response to LPS treatment. This allows for the identification of proteins whose translation is specifically up- or downregulated during the inflammatory cascade. For example, studies have shown that exposure to LPS can increase the expression of pro-inflammatory cytokines such as IL-1β and TNFα. nih.gov OPP-based proteomics can provide a comprehensive profile of the nascent proteome during such responses, offering a deeper understanding of the translational control mechanisms that govern inflammation.

Age-Related Changes in Neuronal Protein Synthesis

Aging is associated with a decline in cognitive function, including memory loss, which has been linked to alterations in protein synthesis. nih.gov The encoding of long-term memories is dependent on new protein synthesis, and this process is known to be reduced during aging. nih.gov

Studies utilizing OPP in the Drosophila brain have demonstrated a pronounced age-related decline in neuronal protein synthesis. elifesciences.org This method, termed POPPi (PGA-dependent OPP incorporation), allows for the quantitative capture of in vivo protein synthesis states with cellular specificity. elifesciences.orgdntb.gov.ua Such approaches are critical for understanding how changes in the regulation of protein synthesis contribute to age-related memory impairments. nih.gov Declines in protein synthesis have been observed in specific brain regions associated with learning and memory, such as the hippocampus, during the aging process. nih.gov

Table 2: Research Findings on Age-Related Decline in Neuronal Protein Synthesis

| Model Organism | Technique | Key Finding | Reference |

|---|---|---|---|

| Drosophila melanogaster | POPPi (PhAc-OPP/PGA system) | Pronounced age-related decline in neuronal protein synthesis observed in the fly brain. | elifesciences.orgdntb.gov.ua |

| Rodents | General protein synthesis assays | Protein synthesis is required for a longer period following learning to establish long-term memory in aged rodents. | nih.gov |

Protein Synthesis Profiling in Cancer Research (e.g., Colorectal Cancer Patient-Derived Organoids)

Deregulation of protein synthesis is a common feature of cancer. nih.gov In colorectal cancer (CRC), mutations in key signaling pathways often lead to the deregulation of the translational machinery, contributing to uncontrolled cell growth and survival. nih.gov Patient-derived organoids (PDOs) have emerged as a powerful in vitro model system that can recapitulate the characteristics of an individual's tumor. nih.govnih.gov

A protocol has been developed to detect and visualize protein synthesis in CRC PDOs using OPP-based click chemistry and immunofluorescence. nih.gov This method allows for the analysis of translational activity within the three-dimensional structure of the organoids. nih.gov By profiling protein synthesis in these models, researchers can gain insights into the specific translational dependencies of a patient's tumor. This information can be valuable for identifying personalized drug targets and developing therapeutic strategies aimed at overcoming chemoresistance. nih.govnih.gov Proteomic analysis of CRC organoids has revealed that each patient possesses a distinct organoid signature at the proteomic level, highlighting the potential for personalized medicine. nih.gov

Comparative Analysis and Methodological Considerations of O Propargyl Puromycin

Advantages of OPP over Conventional Protein Synthesis Labeling Methods

OPP offers significant improvements over conventional methods for labeling newly synthesized proteins, such as those using radioactive amino acids like 35S-methionine. wordpress.comwordpress.com These advantages have led to its widespread adoption in various research applications.

A key advantage of OPP is its high cell permeability, allowing it to be readily taken up by a wide range of actively growing cells. weebly.com Unlike methods that rely on amino acid analogs, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), OPP-based monitoring of nascent protein synthesis does not require methionine-free medium. jenabioscience.compnas.org This is a significant benefit as it allows for the study of protein synthesis under normal physiological conditions without inducing cellular stress that can arise from amino acid deprivation. weebly.com The ability to use complete media makes OPP particularly suitable for sensitive cell lines that may not tolerate changes in their culture environment. weebly.com Furthermore, OPP has been shown to be effective in organisms where puromycin (B1679871) uptake was previously thought to be limited, such as yeast, by using surfactants to increase membrane fluidity. nih.gov

OPP labeling provides excellent temporal resolution for studying the dynamics of protein synthesis. wordpress.com Its incorporation into nascent polypeptide chains is rapid, allowing for the detection of changes in translation over short time scales. pnas.org This is a distinct advantage over methods like p-SILAC and BONCAT, which require longer labeling times due to the need for amino acid incorporation. rsc.org The ability to quickly label newly synthesized proteins makes OPP a powerful tool for investigating the immediate effects of various stimuli on cellular translation.

A significant advantage of OPP is that it enables non-radioactive detection of newly synthesized proteins. pnas.orgjenabioscience.com Traditional methods often rely on the use of radioactive isotopes like 35S-methionine, which require specialized handling and disposal procedures. wordpress.comwordpress.com In contrast, the alkyne group on OPP allows for its detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". pnas.org This reaction covalently links the OPP-labeled proteins to a variety of reporter molecules, including:

Fluorescent azides: for visualization by microscopy. wordpress.comjenabioscience.com

Biotin (B1667282) azides: for affinity purification and subsequent analysis by mass spectrometry. jenabioscience.comnih.gov

This versatility in detection provides a safer and more flexible alternative to autoradiography. wordpress.com

OPP has demonstrated broad applicability across a wide range of biological systems. It has been successfully used to measure global translational activity in various mammalian cell lines, including HeLa and NIH3T3 cells. wordpress.com Moreover, its use extends to in vivo studies in whole organisms such as mice and Drosophila. wordpress.comnih.govelifesciences.org This versatility allows researchers to study protein synthesis in the context of complex biological systems and investigate cell-type-specific translational regulation. nih.gov

Table 1: Examples of Cell Types and Organisms Studied Using O-Propargyl-Puromycin

| Cell Type / Organism | Research Focus | Reference |

|---|---|---|

| NIH3T3 Cells | Visualization of newly synthesized proteins | wordpress.com |

| HeLa Cells | Monitoring global protein synthesis | wordpress.com |

| Mouse Bone Marrow | Quantifying cell-type-specific protein synthesis rates | wordpress.comnih.gov |

| Drosophila Brain | Investigating age-related decline in neuronal protein synthesis | elifesciences.org |

| Yeast (K. phaffii) | Measuring translation activity with enhanced uptake | nih.gov |

| Rat Brain Cocultures | Cell-specific analysis of de novo protein synthesis | nih.gov |

Identified Limitations and Potential Artifacts Associated with O-Propargyl-Puromycin Labeling

While OPP is a powerful tool, it is essential to be aware of its limitations and potential for artifacts. As a puromycin analog, OPP's mechanism of action involves the premature termination of translation, which can have consequences for cellular processes. weebly.comwikipedia.org

OPP, like its parent compound puromycin, acts as a structural analog of aminoacyl-tRNA and is incorporated into the C-terminus of nascent polypeptide chains, leading to their premature release from the ribosome. jenabioscience.comwikipedia.orgnih.gov This mechanism inherently results in the production of truncated proteins. jenabioscience.com While this is the basis for its utility in labeling, it also means that high concentrations of OPP can lead to a significant inhibition of global protein synthesis. oup.com Studies have shown that the effects of puromycin and its analogs can be dose-dependent, with low concentrations leading to the rapid degradation of the resulting peptidyl-puromycin adducts. nih.gov Therefore, it is crucial to empirically determine the optimal concentration of OPP for each experimental system to ensure effective labeling without causing excessive disruption to cellular translation. It has also been noted that OPP labeling may not be sensitive enough to measure translation inhibition under certain stress conditions, such as glucose starvation. nih.gov

Another important consideration is that the puromycylated peptides are released from the ribosome and can diffuse away from the site of synthesis. elifesciences.org This means that the observed localization of the OPP signal may not accurately reflect the subcellular location of translation. nih.govelifesciences.org

Semi-Quantitative Nature in Specific Experimental Setups

O-propargyl-puromycin (OPP) is a valuable tool for assessing global changes in protein synthesis. When used in conjunction with detection methods like flow cytometry or confocal microscopy, OPP labeling allows for the measurement of translation activity, enabling comparisons between different cell types or cells under various growth conditions nih.govresearchgate.net. The fluorescence intensity from the labeled nascent proteins provides a readout that correlates with the rate of protein synthesis nih.gov.

Challenges in Accurate Subcellular Spatial Localization of Translational Events

A significant challenge in the use of OPP is the accurate spatial localization of translation within the cell. OPP is a cell-permeable analog of puromycin that becomes covalently attached to elongating peptides within translating ribosomes nih.govelifesciences.org. It was initially assumed that the location of the OPP signal, detected via click chemistry, corresponded directly to the site of active ribosomes. However, research has demonstrated that this assumption is flawed nih.govnih.gov.

Studies using various eukaryotic systems have shown that even in the presence of translation elongation inhibitors, such as emetine, the puromycin-labeled nascent peptides are released from the ribosome and can diffuse away from their site of synthesis nih.govelifesciences.orgnih.govresearchgate.net. This diffusion can occur over distances that are large relative to the size of subcellular structures, or even the entire cell itself elifesciences.org. As a result, puromycylated peptides can accumulate in subcellular compartments, such as the nucleus and specifically the nucleoli, which are not the primary sites of protein synthesis nih.govelifesciences.orgnih.gov. This leads to a misinterpretation of the true location of translational activity, urging caution when using OPP for high-resolution spatial mapping of protein synthesis nih.gov.

Occurrence of Non-Specific Protein Binding in Affinity Purification for Proteomic Workflows

In proteomic studies, OPP is used to tag and subsequently enrich newly synthesized proteins (NSPs) for identification and quantification by mass spectrometry. The alkyne group on OPP allows for its conjugation to a biotin tag via a click reaction, enabling affinity purification of the nascent polypeptide chains using streptavidin-coated beads or resins nih.govbiorxiv.org.

A major drawback of this workflow is the inherent non-specific binding of proteins to the affinity matrix nih.govbiorxiv.orgdntb.gov.ua. During the purification process, numerous proteins that were not labeled with OPP can bind to the beads, co-eluting with the bona fide nascent proteins. This contamination by non-specifically bound proteins can significantly hinder the accurate identification and, particularly, the quantification of the nascent proteome nih.govbiorxiv.org. Distinguishing the true NSPs from this background of non-specific binders is a critical technical challenge in OPP-based proteomics nih.gov.

Accumulation of Truncated Puromycin-bound Peptides

The mechanism of action for OPP, like puromycin itself, involves its mimicry of an aminoacyl-tRNA nih.govresearchgate.net. OPP enters the acceptor (A) site of the ribosome and is incorporated into the C-terminus of the elongating polypeptide chain through a peptidyl transferase reaction nih.govresearchgate.netjenabioscience.com. This event terminates translation because OPP lacks the necessary structure to allow for the translocation of the peptide to the P-site, leading to the premature release of the truncated, OPP-labeled polypeptide from the ribosome nih.govjenabioscience.com.

Consequently, the use of OPP results in the cellular accumulation of a pool of C-terminally labeled, truncated peptides jenabioscience.com. Studies have shown that treatment with puromycin leads to a dose-dependent increase in the production of truncated polypeptides, with a corresponding loss of full-length proteins researchgate.net. These prematurely terminated protein fragments are often rapidly turned over by the proteasome targetmol.commedchemexpress.com.

Strategies for Mitigating Limitations and Enhancing OPP-based Assays

Optimization of Labeling Concentration and Time Intervals

To mitigate some of the limitations of OPP-based assays and ensure robust, reproducible data, careful optimization of the labeling parameters is crucial. The concentration of OPP and the duration of the labeling interval are critical variables that must be empirically determined for each cell type and experimental condition nih.govresearchgate.net.

Table 1: Key Parameters for Optimization of OPP Labeling

| Parameter | Recommendation | Rationale | Common Issues & Solutions |

| OPP Concentration | Empirically determine for each cell line. | To ensure sufficient labeling for detection while minimizing perturbation of protein synthesis. | Low Signal: Increase OPP concentration. High Background: Decrease azide-conjugated fluorophore concentration nih.gov. |

| Incubation Time | Typically 0.5 - 2 hours nih.gov. Short intervals (e.g., 5 min) may be used for localization studies elifesciences.org. | To balance signal strength with potential artifacts from peptide diffusion and cellular stress. | Low Signal: Increase incubation time nih.gov. Inaccurate Localization: Use shorter time intervals elifesciences.org. |

| Cell Health & Density | Use healthy, sub-confluent cells (70-90% confluence) researchgate.net. | Overconfluence can inhibit translation; unhealthy cells will have altered protein synthesis rates. | Low Signal: Check cell viability, reduce plating density, and ensure sufficient culture medium nih.gov. |

| Controls | Include negative controls (no OPP) and translation inhibitor controls (e.g., Cycloheximide) nih.gov. | To confirm signal specificity and dependence on active translation. | High Signal in Controls: Ensure thorough washing steps after staining nih.gov. |

Integration with Multiplexed Quantitative Proteomics Technologies (e.g., TMT)

To address the challenge of non-specific protein binding in proteomic workflows and to enhance quantitative accuracy, OPP-based enrichment can be integrated with advanced quantitative proteomics strategies. One successful approach is to employ a dual-labeling method. For instance, combining OPP pulse labeling with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allows for the clear distinction between true nascent proteins and non-specific contaminants nih.govbiorxiv.orgdntb.gov.ua. In this method, newly synthesized proteins will be labeled with both OPP and the heavy SILAC amino acids, whereas non-specifically bound proteins will only be present in their "light" form, enabling their exclusion during data analysis nih.gov.

This principle can be extended to other multiplexed quantitative technologies, such as Tandem Mass Tags (TMT). TMT are isobaric chemical tags that allow for the simultaneous identification and quantification of proteins in multiple samples (up to 18) in a single mass spectrometry experiment epfl.ch. By combining OPP-based affinity purification of nascent proteins with TMT labeling, researchers can accurately perform relative quantification of the nascent proteome across various conditions or time points. This integrated approach leverages the specificity of OPP for nascent proteins while harnessing the multiplexing power and quantitative precision of TMT to overcome the limitations of non-specific binding and provide more reliable quantitative data on dynamic changes in protein synthesis.

Development of Modified OPP Analogs for Specific Experimental Requirements (e.g., PhAc-OPP)

To overcome the challenge of indiscriminate labeling of nascent proteomes in complex cellular mixtures, modified analogs of O-propargyl-puromycin (OPP) have been developed. researchgate.net A notable example is phenylacetyl-OPP (PhAc-OPP), an OPP analog that incorporates an enzyme-labile blocking group. biorxiv.org This modification renders the molecule inert, preventing its incorporation into nascent polypeptide chains until the blocking group is removed. biorxiv.orgnih.gov

The activation of PhAc-OPP is achieved through the targeted expression of a specific enzyme, the E. coli enzyme Penicillin G acylase (PGA). biorxiv.orgnih.gov When PGA is expressed in specific cell populations, it cleaves the phenylacetyl group from PhAc-OPP, liberating the active OPP molecule. biorxiv.org This strategy allows researchers to confine the labeling of newly synthesized proteins to genetically defined cell types within a multicellular organism or a mixed cell culture. nih.govnih.gov

This method, termed PGA-dependent OPP incorporation (POPPi), enables robust imaging and affinity purification of nascent proteins in the targeted cells. biorxiv.orgnih.gov For instance, by expressing PGA in specific cell types in Drosophila, researchers have successfully achieved cell-type-specific labeling of protein synthesis in intact fly brains. biorxiv.orgnih.gov This approach has been used to quantitatively measure protein synthesis in targeted cell populations under various physiological conditions, such as demonstrating an age-related decline in neuronal protein synthesis. biorxiv.orgnih.gov The ability of PhAc-OPP to penetrate various tissues, including the fat body, trachea, muscle, and salivary gland, further expands its utility for in vivo studies. elifesciences.org

Utilization of Dual Pulse Labeling Techniques for Background Reduction

A significant challenge in nascent proteome analysis using affinity purification methods is the inherent issue of non-specific protein binding to the purification resins, which can obscure the accurate quantification of newly synthesized proteins. nih.govbiorxiv.org To address this limitation, dual pulse labeling techniques have been developed that combine the use of OPP with other labeling methods. nih.gov

One such powerful technique involves the dual labeling of nascent polypeptide chains with both OPP and stable isotope-labeled amino acids, a method known as Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC). nih.govbiorxiv.org In this approach, cells are pulse-labeled simultaneously with OPP and "heavy" amino acids (e.g., stable isotope-labeled arginine and lysine). biorxiv.org

Following cell lysis, the OPP-labeled nascent proteins are biotinylated via a click reaction and then captured using streptavidin beads. biorxiv.org The entire captured proteome, consisting of both specifically bound nascent proteins and non-specifically bound background proteins, is then analyzed by mass spectrometry. nih.gov The key advantage of this method is that the bona fide nascent proteins, having incorporated the "heavy" SILAC amino acids, can be distinguished from the "light" non-specific proteins that were already present in the cell and did not incorporate the heavy labels. biorxiv.org This allows for the precise and accurate quantitative profiling of the nascent proteome by separating the true signal from the background noise. nih.gov This dual-labeling strategy has been successfully applied to quantify approximately 3,000 nascent proteins and analyze translational responses to stimuli like transcriptional inhibition. nih.gov

Future Directions and Emerging Research Avenues in O Propargyl Puromycin Applications

Advancements in High-Resolution Spatiotemporal Profiling of Protein Synthesis

The ability to visualize and quantify protein synthesis with high spatial and temporal resolution is critical for understanding complex cellular processes. nih.gov OPP-based methods are at the forefront of these advancements, offering a robust alternative to traditional techniques. jenabioscience.com

Recent progress in imaging technologies, when combined with OPP labeling, allows for the detailed mapping of protein synthesis within single cells and complex tissues. nih.govnih.gov Super-resolution microscopy techniques, for instance, can overcome the diffraction limit of light, enabling the visualization of nascent proteomes at the nanoscale. researchgate.net This provides unprecedented insights into localized translation in subcellular compartments, such as neuronal axons, dendrites, and growth cones, which is crucial for functions like synaptic plasticity and memory formation. elifesciences.org

However, studies have urged caution when interpreting the subcellular localization of puromycylation assays, as puromycylated peptides can diffuse away from the site of synthesis. elifesciences.org Despite this, the high signal-to-noise ratio of OPP labeling makes it a sensitive method for visualizing protein synthesis. researchgate.net The continuous development of proteomics is moving towards creating a "third generation" of proteomics strategy, which will provide a powerful and versatile set of assay systems for characterizing proteome dynamics. researchgate.netnih.gov

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Radiolabeled Amino Acids | Incorporation of radioactive amino acids (e.g., 35S-methionine) into new proteins. | High sensitivity. | Requires specialized handling and disposal of radioactive materials; not suitable for in vivo imaging. nih.gov |

| Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Metabolic labeling with amino acid analogs (e.g., AHA, HPG) containing azide (B81097) or alkyne moieties. vectorlabs.com | Non-radioactive; allows for proteome-wide analysis. | Requires methionine-free media, which can induce cellular stress; incorporation can be biased by methionine content of proteins. vectorlabs.comnih.gov |

| O-Propargyl-Puromycin (OPP) Labeling | Incorporation of a puromycin (B1679871) analog with a terminal alkyne into nascent polypeptide chains. vectorlabs.com | Does not require specialized media; rapid labeling; high signal-to-noise ratio; applicable in vivo. vectorlabs.comnih.govresearchgate.net | Can cause premature termination of translation; potential for diffusion of labeled peptides from the synthesis site. nih.govelifesciences.org |

Integration of O-Propargyl-Puromycin with Advanced Multi-Omics Approaches

The integration of data from multiple "omics" fields, such as genomics, transcriptomics, and proteomics, provides a more holistic understanding of biological systems. rsc.orgmdpi.com OPP-based proteomics is increasingly being integrated with other omics technologies to unravel the complex layers of gene expression regulation.

By combining OPP-based nascent proteome profiling with transcriptomics (RNA-Seq), researchers can simultaneously assess the synthesis rates of proteins and the abundance of their corresponding mRNA transcripts. This dual approach allows for the dissection of translational control mechanisms, identifying instances where changes in protein levels are not directly correlated with changes in mRNA levels. mdpi.com Such discrepancies highlight the importance of post-transcriptional and translational regulation in cellular responses to stimuli. uni-greifswald.de

Furthermore, integrating OPP proteomics with metabolomics can reveal how changes in protein synthesis impact metabolic pathways and cellular physiology. This multi-omics approach is crucial for understanding the molecular basis of diseases and for the discovery of novel therapeutic targets. mdpi.com The development of computational tools and statistical methods is essential for the effective integration and interpretation of these large, multi-dimensional datasets. rsc.org

Development of Novel O-Propargyl-Puromycin Derivatives for Enhanced Specificity and Sensitivity

While OPP is a powerful tool, research is ongoing to develop novel derivatives with improved properties. The goal is to enhance specificity, increase sensitivity, and expand the range of applications. nih.gov Strategies for developing new analogs are a key area of research in medicinal and biological chemistry. rsc.orgnih.govtandfonline.com

One area of development focuses on creating "caged" or photoactivatable OPP derivatives. nih.gov These molecules are initially inactive and can be activated with light at specific times and locations within a cell or tissue. This provides precise spatiotemporal control over the labeling of nascent proteins, minimizing off-target effects and allowing for the study of very rapid translational events.

Another approach involves modifying the chemical structure of OPP to improve its cell permeability, reduce potential toxicity, or alter its incorporation efficiency by the ribosome. For example, researchers have synthesized puromycin derivatives with fluorophores incorporated into their core structure to facilitate real-time monitoring. universityofcalifornia.edu Additionally, enzyme-labile blocking groups have been added to create derivatives like phenylacetyl-OPP (PhAc-OPP), which can be activated by a specific enzyme, penicillin G acylase (PGA), for cell-specific labeling. dntb.gov.ua The development of puromycin N-acetyltransferase (PAT) based systems also allows for cell-selective labeling by inactivating OPP in PAT-expressing cells. nih.govresearchgate.net

| Derivative | Key Feature | Primary Application | Reference |

|---|---|---|---|

| O-propargyl-puromycin (OPP) | Terminal alkyne for click chemistry. | General labeling of nascent proteins in vitro and in vivo. | nih.gov |

| Photocleavable N-blocked puromycin | Light-removable protecting group on the amino terminus. | High-resolution spatiotemporal control of protein labeling. | nih.gov |

| Phenylacetyl-OPP (PhAc-OPP) | Enzyme-labile blocking group removed by penicillin G acylase (PGA). | Cell-specific profiling of nascent proteomes in mixed cell populations. | dntb.gov.ua |

| Puromycin N-acetyltransferase (PAT) System | Enzymatic inactivation of OPP in specific cells. | Cell-selective proteome labeling by preventing incorporation in PAT-expressing cells. | nih.govresearchgate.net |

Expansion of In Vivo O-Propargyl-Puromycin Applications for Systems Biology Research